molecular formula C17H12BrN3S B2925894 5-[(4-bromophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazole-4-carbonitrile CAS No. 321998-64-5

5-[(4-bromophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazole-4-carbonitrile

Cat. No.: B2925894
CAS No.: 321998-64-5
M. Wt: 370.27
InChI Key: LMLJJAQLXHUVIU-UHFFFAOYSA-N
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Description

5-[(4-Bromophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazole-4-carbonitrile is a chemical compound with the molecular formula C17H12BrN3S, offered as a solid for research purposes. This carbonitrile derivative is part of the broader and pharmacologically significant class of pyrazole and pyrazoline heterocycles. As a research chemical, it serves as a valuable scaffold for the investigation of new therapeutic agents. Pyrazole and pyrazoline derivatives are extensively documented in scientific literature for their diverse biological activities. These compounds are known to be key structural motifs in the development of agents with potential antimicrobial, anti-inflammatory, antidepressant, and anticancer properties . The core pyrazole structure is a privileged scaffold in medicinal chemistry, featured in several established drugs such as the anti-inflammatory celecoxib and the anti-obesity drug rimonabant . The specific substitution pattern on this compound, including the 4-bromophenylsulfanyl and phenyl groups, makes it a compound of interest for structure-activity relationship (SAR) studies, particularly in the exploration of cannabinoid CB1 receptor antagonists . This product is intended for use in laboratory research only. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the Safety Data Sheet (MSDS) prior to handling.

Properties

IUPAC Name

5-(4-bromophenyl)sulfanyl-1-methyl-3-phenylpyrazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12BrN3S/c1-21-17(22-14-9-7-13(18)8-10-14)15(11-19)16(20-21)12-5-3-2-4-6-12/h2-10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMLJJAQLXHUVIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C(=N1)C2=CC=CC=C2)C#N)SC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12BrN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-[(4-bromophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazole-4-carbonitrile, with CAS number 318289-14-4, is a pyrazole derivative that has garnered attention for its potential biological activities. This compound's structure includes a bromophenyl group and a sulfanyl linkage, which are significant in enhancing its biological properties. This article will explore the biological activity of this compound, focusing on its mechanisms, therapeutic applications, and relevant research findings.

  • Molecular Formula : C24H18BrClN2O2S
  • Molecular Weight : 513.83 g/mol
  • CAS Number : 318289-14-4

The precise mechanism of action for this compound remains largely unexplored. However, similar pyrazole derivatives have demonstrated significant activity against parasitic infections, particularly those caused by Leishmania and Plasmodium species. These compounds are believed to interfere with the life cycle of these parasites, exhibiting potent antipromastigote activity critical for their survival and proliferation in host organisms.

Biological Activity

Research indicates that pyrazole-based compounds exhibit various biological activities, including:

  • Antileishmanial Activity : Compounds with similar structures have been documented to possess effective inhibition of Leishmania growth in vitro.
  • Antimalarial Activity : Similar pyrazole-bearing compounds have shown potent antimalarial activities, suggesting potential efficacy against malaria.

Study 1: Antiparasitic Efficacy

A study examining the efficacy of various pyrazole derivatives against Leishmania found that compounds with sulfanyl groups exhibited enhanced activity compared to their non-sulfanyl counterparts. The presence of the bromophenyl group was noted to positively contribute to biological activity by increasing lipophilicity and facilitating membrane penetration.

Study 2: Structure-Activity Relationship (SAR)

A structure-activity relationship analysis revealed that modifications on the pyrazole ring significantly impacted biological activity. Compounds with electron-withdrawing groups, such as bromine, showed improved potency against both Leishmania and Plasmodium species. Optimizing these substituents could lead to the development of more effective antileishmanial and antimalarial agents.

Comparative Analysis of Biological Activities

The following table summarizes the biological activities of selected pyrazole derivatives:

Compound NameAntileishmanial ActivityAntimalarial ActivitySource
This compoundEffectivePotential
Pyrazole Derivative AHighModerate
Pyrazole Derivative BModerateHigh

Comparison with Similar Compounds

Key Observations :

  • Core Variation : The target compound’s pyrazole core differentiates it from oxadiazole-based analogs (e.g., IIIa), which may exhibit distinct electronic properties and binding affinities .
  • Sulfanyl Group: The 4-bromophenylsulfanyl group is unique to the target compound and absent in analogs like 5-amino-1-(4-bromophenyl)-1H-pyrazole-4-carbonitrile. This group could enhance lipophilicity and influence biological targeting .
  • Synthesis Complexity : Compound 8d, with a thio-linked oxadiazole side chain, demonstrates moderate synthesis yields (~58%), suggesting that introducing sulfanyl groups may require optimized conditions .
Anti-inflammatory Activity
  • Compound IIIa and IIIb: Oxadiazole derivatives with 4-bromophenyl and chlorophenyl/methoxyphenyl groups showed 59.5% and 61.9% inhibition of carrageenan-induced edema at 20 mg/kg, comparable to indomethacin (64.3%) .
Enzyme Inhibition
  • Sulfanyl Acetamides : N-substituted 2-{[5-(indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamides (e.g., 8q) inhibited α-glucosidase (IC₅₀ = 49.71 µM) and BChE (IC₅₀ = 31.62 µM) . The target compound’s sulfanyl group may similarly modulate enzyme interactions, though its pyrazole-carbonitrile backbone could alter specificity.
Pesticidal Potential
  • Fipronil Analogs : Pyrazole-4-carbonitriles with halogenated aryl groups (e.g., fipronil) are established insecticides . The target compound’s bromophenyl and carbonitrile groups align with this pharmacophore, suggesting possible pesticidal applications.

Physicochemical Properties

  • Crystallographic Data : Pyrazole derivatives with bromophenyl groups (e.g., CAS 5334-28-1) often form stable crystals, as validated by SHELX-refined structures, which aids in purity assessment .

Q & A

What are the primary synthetic routes for 5-[(4-bromophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazole-4-carbonitrile, and how can reaction yields be optimized?

Basic
The compound can be synthesized via nucleophilic substitution reactions, where a pyrazole intermediate (e.g., 5-chloro-1-methyl-3-phenyl-1H-pyrazole-4-carbonitrile) reacts with 4-bromobenzenethiol under basic conditions. Key steps include cyclization of hydrazine derivatives with β-ketoesters or acetoacetate analogs, followed by functionalization at the pyrazole 5-position . Optimization involves controlling reaction temperature (60–80°C), using polar aprotic solvents (DMF or DMSO), and maintaining anhydrous conditions to minimize side reactions .

How can selective functionalization at the pyrazole 5-position be achieved to avoid competing reactivity?

Advanced
Selectivity is influenced by steric and electronic factors. The 5-position of pyrazole derivatives is typically more reactive toward nucleophilic aromatic substitution due to electron-withdrawing groups (e.g., -CN at C4). To suppress competing reactions (e.g., oxidation of the sulfanyl group), use mild bases (K₂CO₃ instead of NaOH) and avoid strong oxidizing agents. Evidence from Sandmeyer reactions on similar pyrazoles shows that halogenation at C5 can be selectively achieved using CuBr₂ in acetonitrile .

What crystallographic methods are recommended for resolving the structure of this compound, and how are data validated?

Basic
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. The SHELX suite (SHELXT for solution, SHELXL for refinement) is widely used for small-molecule crystallography . Data collection at low temperature (e.g., 100 K) minimizes thermal motion artifacts. Validation tools like PLATON/ADDSYM check for missed symmetry, and R-factor convergence (<5%) ensures reliability . For sulfanyl-containing analogs, disorder modeling may be required due to flexible substituents .

How should researchers design biological assays to evaluate the antimicrobial potential of this compound?

Advanced
Follow standardized protocols for Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria, using microdilution methods to determine minimum inhibitory concentrations (MICs). Include positive controls (e.g., ciprofloxacin) and assess cytotoxicity via mammalian cell lines (e.g., HEK-293). Structural analogs with sulfanyl groups have shown activity against Bacillus subtilis (MIC = 8–16 µg/mL), suggesting a mechanism involving membrane disruption .

How can contradictory bioactivity data between in vitro and in vivo models be reconciled?

Advanced
Discrepancies often arise from pharmacokinetic factors (e.g., metabolic instability). Perform stability assays in simulated biological fluids (e.g., liver microsomes) to identify degradation products. For sulfanyl derivatives, oxidation to sulfones may reduce activity in vivo. Use prodrug strategies (e.g., acetyl-protected thiols) or co-administration with antioxidants (e.g., ascorbic acid) to enhance bioavailability .

What role does the 4-bromophenylsulfanyl group play in modulating reactivity and bioactivity?

Advanced
The bromine atom enhances lipophilicity (logP ~3.5), improving membrane permeability, while the sulfanyl group participates in hydrogen bonding with target enzymes (e.g., bacterial dihydrofolate reductase). Substituent effects can be quantified via Hansch analysis: para-bromo groups on phenyl rings increase antibacterial potency by 2–4-fold compared to chloro analogs .

How can reaction mechanisms for pyrazole carbonitrile formation be elucidated?

Advanced
Mechanistic studies require isotopic labeling (e.g., ¹⁵N-tracing in hydrazine precursors) and DFT calculations. For cyano group introduction, the Rosenmund-von Braun reaction (CuCN with aryl halides) is common. Monitoring intermediates via LC-MS or in-situ IR spectroscopy helps identify rate-limiting steps, such as the elimination of HCN during cyclization .

What challenges arise in crystallizing sulfanyl-containing pyrazoles, and how are they addressed?

Advanced
Sulfanyl groups often cause crystal packing disorder due to rotational freedom. Slow evaporation from dichloromethane/hexane mixtures at 4°C promotes ordered crystallization. Twinning, observed in similar compounds, is mitigated by using smaller crystals (<0.2 mm) and the TWINABS tool for data integration .

How can structure-activity relationship (SAR) studies guide the design of more potent analogs?

Advanced
Systematic substitution at the phenyl (C3) and bromophenylsulfanyl (C5) positions is critical. For example:

  • C3 : Electron-withdrawing groups (e.g., -CF₃) enhance antimicrobial activity.
  • C5 : Replacing Br with I increases steric bulk but reduces solubility.
    Quantitative SAR (QSAR) models using Molinspiration descriptors correlate topological polar surface area (TPSA <80 Ų) with blood-brain barrier penetration .

What strategies improve the stability of pyrazole-4-carbonitriles during storage?

Advanced
Degradation via hydrolysis of the nitrile group is minimized by storing under inert gas (N₂ or Ar) at -20°C. Lyophilization with cryoprotectants (trehalose) prevents aggregation. Purity >95% (HPLC-UV) reduces autocatalytic decomposition. For labile sulfanyl groups, co-formulation with free-radical scavengers (e.g., BHT) is recommended .

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